N-(4-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide
Description
N-(4-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperazine ring substituted with a pyridin-2-yl group and an acetamide moiety linked to a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-14-4-6-15(7-5-14)20-17(23)13-21-9-11-22(12-10-21)16-3-1-2-8-19-16/h1-8H,9-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGQQQNCHVQFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chloroaniline with 2-chloropyridine in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Piperazine Introduction: The intermediate is then reacted with piperazine under reflux conditions to introduce the piperazinyl group.
Acetylation: Finally, the compound undergoes acetylation using acetic anhydride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Neuropharmacological Applications
N-(4-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide has been studied for its effects on neurotransmitter systems, particularly in relation to dopamine receptors. Research indicates that modifications to the piperazine and pyridine moieties can enhance selectivity and potency towards specific receptor subtypes, particularly the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders.
Case Study: D3 Receptor Modulation
A study explored the pharmacophore modifications in piperazine derivatives, including this compound, aiming to improve D3 receptor affinity. The results demonstrated enhanced binding affinity and selectivity, suggesting potential applications in treating conditions like schizophrenia and addiction disorders .
Anticancer Properties
This compound has also shown promise in anticancer research. The presence of the 4-chlorophenyl group is critical for its activity against various cancer cell lines.
Table 1: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.71 | Induction of apoptosis through mitochondrial pathways |
| HepG2 (Liver) | 8.25 | Inhibition of cell proliferation via cell cycle arrest |
| PC3 (Prostate) | 6.14 | Modulation of signaling pathways related to cell survival |
Research has indicated that compounds with similar structures exhibit cytotoxicity through mechanisms such as apoptosis induction and inhibition of cell cycle progression .
Anticonvulsant Activity
The anticonvulsant potential of this compound has been evaluated in various animal models. The compound demonstrated significant protective effects against seizures induced by pentylenetetrazole (PTZ).
Case Study: Seizure Protection
In a controlled study, the compound was administered to rodents subjected to PTZ-induced seizures. Results indicated a notable reduction in seizure frequency and duration, suggesting its potential as an anticonvulsant agent .
Structure-Activity Relationship (SAR) Studies
SAR studies have been pivotal in understanding how structural modifications impact biological activity. The incorporation of electron-withdrawing groups like chlorine enhances the pharmacological profile of compounds similar to this compound.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution | Increased potency against cancer |
| Piperazine ring | Enhanced receptor binding |
| Pyridine linkage | Improved bioavailability |
These findings underscore the importance of chemical structure in designing more effective therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the combination of a pyridinyl-piperazine core and a 4-chlorophenylacetamide side chain. Below is a systematic comparison with analogous compounds, focusing on substituent variations, physicochemical properties, and biological activities.
Substituent Variations and Physicochemical Properties
Key Observations :
Inferences :
- MMP Inhibition : Chlorophenyl-thiazolyl derivatives () exhibit potent MMP inhibition, suggesting the target compound’s chlorophenyl group could similarly enhance binding to MMP active sites.
- Antimicrobial Activity : Sulfonyl-piperazine derivatives () show strong activity against Gram-positive bacteria, implying that the target’s pyridinyl group might substitute for sulfonyl moieties in microbial targeting.
Biological Activity
N-(4-chlorophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a chlorophenyl group , a pyridinyl group , and a piperazinyl group , which contribute to its unique properties. The synthesis typically involves multiple steps, including the formation of intermediates through chlorination and coupling reactions. The general synthetic route can be summarized as follows:
- Chlorination of a phenyl ring to create the 4-chlorophenyl intermediate.
- Formation of the piperazine derivative by reacting pyridine with piperazine.
- Coupling reaction using agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. It may function as either an agonist or antagonist, modulating signal transduction pathways and influencing cellular responses.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies using the tube dilution technique have shown that certain synthesized derivatives displayed activity comparable to standard drugs such as ciprofloxacin and fluconazole .
Anticancer Activity
In vitro studies have evaluated the anticancer potential of related compounds through MTT assays. Some derivatives have shown promising anticancer activity, although generally less potent than established chemotherapeutics like 5-fluorouracil. Notably, molecular docking studies suggest that structural modifications can enhance anticancer efficacy by improving binding affinities to target proteins .
Comparative Analysis with Similar Compounds
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 2-(4-chlorophenyl)imidazo[1,2-a]pyridine | Moderate Anticancer | Unique binding profile |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Variable Antimicrobial | Enhanced selectivity in certain derivatives |
This compound's distinct combination of functional groups may confer specific advantages in terms of selectivity and pharmacokinetics compared to its analogs.
Case Studies and Research Findings
Case Study 1: A study focusing on the synthesis and biological evaluation of this compound derivatives highlighted their potential as antimicrobial agents. The results indicated that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Another investigation into the anticancer properties revealed that modifications at specific positions on the phenyl ring could enhance the compound's efficacy against cancer cell lines. The study utilized molecular docking to predict interactions with target proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
